molecular formula C12H12F3NO2 B13516845 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13516845
M. Wt: 259.22 g/mol
InChI Key: UMJACUAPLJFIAQ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a trifluoromethyl-substituted benzaldehyde can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct stereochemical and electronic properties. These features contribute to its unique biological activities and make it a valuable compound in medicinal chemistry .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, also known as trans-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula: C₁₇H₂₀F₃NO₄
  • Molecular Weight: 359.34 g/mol
  • CAS Number: 169248-97-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency in pharmacological applications .

Pharmacological Activities

Research has indicated that this compound exhibits a range of pharmacological activities:

  • Antagonistic Activity : It has been identified as a potential antagonist for the RXFP3 receptor, involved in appetite regulation and stress response. In vitro assays demonstrated that modifications in the compound's structure significantly affected its antagonistic potency .
  • Antimicrobial Properties : Studies have shown that pyrrole derivatives, including this compound, possess antibacterial activities against various pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds were reported between 3.12 and 12.5 µg/mL .
  • Neuropharmacological Effects : The compound has been studied for its effects on neuropeptide systems, particularly in relation to appetite control and metabolic syndrome. It has shown promise in modulating food intake in animal models .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how structural modifications influence biological activity:

Compound ModificationObserved ActivityReference
Trifluoromethyl at para-positionIncreased potency for inhibiting serotonin uptake
Variations in linkage length between phenyl and pyrrolidineSignificant changes in RXFP3 antagonistic activity
Alteration of substituents on the phenyl ringVaried antibacterial efficacy against Mycobacterium tuberculosis

Case Studies

  • Case Study on RXFP3 Antagonism :
    • A high-throughput screening identified this compound as a promising scaffold for RXFP3 antagonists. Structural modifications were made to enhance potency, leading to several analogs with improved pharmacokinetic profiles .
  • Antibacterial Efficacy :
    • In a study evaluating the antibacterial properties of pyrrole derivatives, this compound demonstrated significant activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)

InChI Key

UMJACUAPLJFIAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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